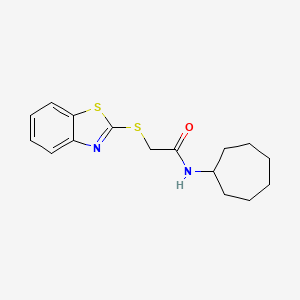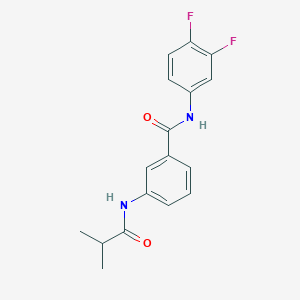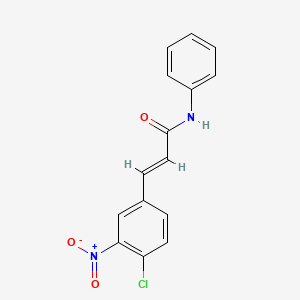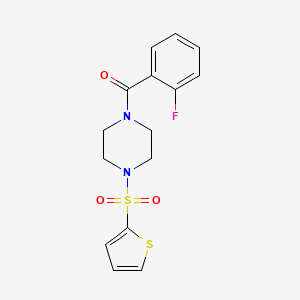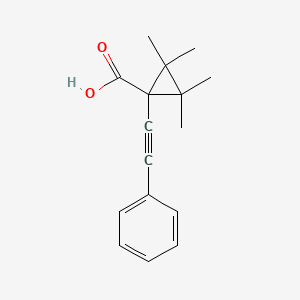
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid, also known as TAMPA, is a cyclopropane derivative that has attracted significant attention in the scientific community due to its unique properties and potential applications. TAMPA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid inhibits the activity of carboxypeptidase A by binding to the enzyme's active site. This binding prevents the enzyme from binding to its substrate, thereby inhibiting its activity. The mechanism of action of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied using various techniques, including X-ray crystallography.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity, as mentioned earlier. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid in lab experiments is its ability to selectively inhibit carboxypeptidase A activity. This allows for the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid. One direction is the development of new drugs targeting carboxypeptidase A for the treatment of inflammatory diseases and pain. Another direction is the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's potential use in the development of new diagnostic tools for the detection of carboxypeptidase A activity in vivo. Additionally, the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's mechanism of action and its effects on other enzymes and pathways could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-bromo-1-phenylethylene in the presence of a base, followed by hydrolysis of the resulting intermediate.
Applications De Recherche Scientifique
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides. This inhibition can be used in the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A.
Propriétés
IUPAC Name |
2,2,3,3-tetramethyl-1-(2-phenylethynyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-14(2)15(3,4)16(14,13(17)18)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMRJNRENQKBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC2=CC=CC=C2)C(=O)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)


